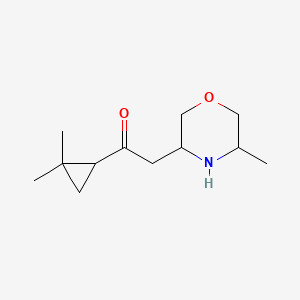
1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one is a synthetic organic compound. Its structure includes a cyclopropyl group, a morpholine ring, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents.
Morpholine Ring Formation: Morpholine can be synthesized through the reaction of diethanolamine with sulfuric acid.
Coupling Reactions: The final step involves coupling the cyclopropyl and morpholine moieties with an ethanone group, often using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the morpholine ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylcyclopropyl)-2-(4-methylmorpholin-3-yl)ethan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.
1-(2,2-Dimethylcyclopropyl)-2-(5-ethylmorpholin-3-yl)ethan-1-one: Similar structure but with an ethyl group instead of a methyl group on the morpholine ring.
Uniqueness
1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(2,2-Dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethan-1-one, with the CAS number 1936578-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 211.30 g/mol
- Structural Characteristics : The compound features a dimethylcyclopropyl group and a morpholine moiety, which may contribute to its biological activity.
Pharmacological Studies
Recent studies have indicated that compounds with similar morpholine structures can exhibit a range of biological activities, including:
- Antidepressant effects : Morpholine derivatives have been studied for their potential in modulating neurotransmitter levels.
- Antimicrobial properties : Some morpholine-containing compounds show activity against various bacterial strains.
In Vitro Studies
A study conducted on similar morpholine derivatives indicated that they could inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders . While direct studies on this compound are sparse, the following table summarizes findings from related compounds:
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-Methylmorpholine derivatives | Antidepressant | |
| 2-Dimethylcyclopropyl derivatives | Antimicrobial | |
| Morpholine-based compounds | Enzyme inhibition |
Case Studies
In a case study involving structurally similar compounds, researchers found that the introduction of cyclopropyl groups enhanced the lipophilicity and bioavailability of these molecules. This suggests that this compound may also exhibit improved pharmacokinetic properties .
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Potential areas for exploration include:
- In Vivo Studies : Evaluating the pharmacodynamics and pharmacokinetics in animal models.
- Clinical Trials : Assessing therapeutic efficacy in human subjects.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)-2-(5-methylmorpholin-3-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c1-8-6-15-7-9(13-8)4-11(14)10-5-12(10,2)3/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
KMCSUMAFTRPWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)CC(=O)C2CC2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















